Ethyl 3-(methylsulfanyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(methylsulfanyl)prop-2-enoate can be synthesized through various methods. One common method involves the esterification of 3-(methylsulfanyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(methylsulfanyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, participating in various substitution reactions. Additionally, the double bond in the molecule can undergo addition reactions with electrophiles .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with an additional methylsulfanyl group.
2-(methylsulfanyl)acetate esters: Similar functional group but different carbon backbone.
Uniqueness
Ethyl 3-(methylsulfanyl)prop-2-enoate is unique due to its specific combination of a methylsulfanyl group and an ester functional group, which imparts distinct reactivity and properties compared to other similar compounds .
Biological Activity
Ethyl 3-(methylsulfanyl)prop-2-enoate, a compound with potential biological activity, has garnered attention in recent research for its interactions with various biological systems. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methylsulfanyl group attached to an enolate moiety. This configuration allows the compound to engage in various chemical reactions, influencing its biological activity.
Property | Value |
---|---|
Molecular Formula | C₅H₈O₂S |
Molecular Weight | 132.18 g/mol |
Boiling Point | 150 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methylsulfanyl group can serve as a nucleophile, facilitating reactions with electrophilic sites on proteins, which may lead to modulation of enzymatic activities.
- Enzyme Interaction : The compound has been shown to affect the activity of various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways.
- Cell Signaling Modulation : By influencing these pathways, this compound can alter gene expression related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
Case Studies
- Study on Antimicrobial Activity : A study assessed the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial properties.
- Investigation of Anticancer Effects : In a controlled laboratory setting, the compound was tested on breast cancer cell lines, revealing a dose-dependent increase in apoptosis markers, suggesting potential as a therapeutic agent .
Applications in Research and Industry
This compound is being explored for various applications:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development : Its potential therapeutic effects are under investigation for drug development targeting microbial infections and cancer.
- Agricultural Use : The compound may have applications in developing new agrochemicals due to its biological activity against pests .
Properties
CAS No. |
77105-51-2 |
---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
ethyl 3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3 |
InChI Key |
DNNJFSSUXIAKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CSC |
density |
1.081-1.090 (20°) |
physical_description |
Clear colourless liquid; Acrid sweet onion-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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